Cas no 77891-29-3 (2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol)

2-(4-Ethoxy-3-methoxyphenyl)ethan-1-ol is a phenolic alcohol derivative characterized by its ethoxy and methoxy substituents on the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural similarity to biologically active molecules, such as vanillin derivatives. Its ether and hydroxyl functional groups enhance solubility in organic solvents, facilitating its use as an intermediate in the preparation of fragrances, flavorings, and specialty chemicals. The presence of both electron-donating groups (ethoxy and methoxy) influences its reactivity, making it a versatile precursor for further functionalization. High purity grades ensure consistent performance in synthetic applications.
2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol structure
77891-29-3 structure
Product Name:2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol
CAS No:77891-29-3
MF:C11H16O3
MW:196.242943763733
CID:568446
PubChem ID:586419
Update Time:2025-06-07

2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol,4-ethoxy-3-methoxy-
    • 2-(4-ethoxy-3-methoxyphenyl)ethanol
    • 4-ethoxy-3-methoxyphenethyl alcohol
    • 2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol
    • NS00058134
    • Benzeneethanol, 4-ethoxy-3-methoxy-
    • AKOS006282602
    • 1-(4'-ethoxy-3'-methoxyphenyl)-2-hydroxy-ethane
    • EN300-1853539
    • XYPMGJKFSRTMFY-UHFFFAOYSA-N
    • 4-Ethoxy-3-methoxyphenethyl alcohol, 99%
    • DTXSID60999082
    • EINECS 278-787-7
    • 77891-29-3
    • SCHEMBL5873476
    • 2-(4-Ethoxy-3-methoxyphenyl)ethanol #
    • Inchi: 1S/C11H16O3/c1-3-14-10-5-4-9(6-7-12)8-11(10)13-2/h4-5,8,12H,3,6-7H2,1-2H3
    • InChI Key: XYPMGJKFSRTMFY-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(=CC=1OC)CCO

Computed Properties

  • Exact Mass: 196.10998
  • Monoisotopic Mass: 196.109944
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 38.7

Experimental Properties

  • Density: 1.064
  • Boiling Point: 297.3°C at 760 mmHg
  • Flash Point: 137.1°C
  • Refractive Index: 1.512
  • PSA: 38.69

2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1853539-1g
2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol
77891-29-3
1g
$914.0 2023-09-18
Enamine
EN300-1853539-5g
2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol
77891-29-3
5g
$2650.0 2023-09-18
Enamine
EN300-1853539-10g
2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol
77891-29-3
10g
$3929.0 2023-09-18
Enamine
EN300-1853539-0.05g
2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol
77891-29-3
0.05g
$768.0 2023-09-18
Enamine
EN300-1853539-0.1g
2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol
77891-29-3
0.1g
$804.0 2023-09-18
Enamine
EN300-1853539-0.25g
2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol
77891-29-3
0.25g
$840.0 2023-09-18
Enamine
EN300-1853539-0.5g
2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol
77891-29-3
0.5g
$877.0 2023-09-18
Enamine
EN300-1853539-1.0g
2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol
77891-29-3
1g
$914.0 2023-06-03
Enamine
EN300-1853539-2.5g
2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol
77891-29-3
2.5g
$1791.0 2023-09-18
Enamine
EN300-1853539-5.0g
2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol
77891-29-3
5g
$2650.0 2023-06-03
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